molecular formula C3H8N2O3S2 B124400 2-(Carbamimidoylthio)ethanesulfonic acid CAS No. 25985-57-3

2-(Carbamimidoylthio)ethanesulfonic acid

Cat. No.: B124400
CAS No.: 25985-57-3
M. Wt: 184.2 g/mol
InChI Key: LTHWZZOUNJCHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carbamimidoylthio)ethanesulfonic acid is a characterized chemical compound recognized in pharmacopeial standards as a specified impurity of Mesna, a pharmaceutical agent . As such, its primary research application is in the field of analytical chemistry and pharmaceutical development, where it serves as a critical reference standard for ensuring drug quality and safety . Researchers use this compound for method development, validation, and quality control during the synthesis and formulation stages of Mesna-based drug products, providing essential traceability against official compendia like the European Pharmacopoeia . The presence of both the carbamimidoylthio and sulfonic acid functional groups in its structure suggests potential for broader scientific investigation. Compounds with thiocarbamide (a related functional group) motifs are known to be activated by enzymes like EthA in mycobacteria, converting them into reactive species that can inhibit targets like mycolic acid biosynthesis . Furthermore, carbamimidothioate derivatives are an area of active research in medicinal chemistry, having been explored for their inhibitory effects on various human and bacterial enzymes, such as carbonic anhydrases . This makes this compound a compound of interest for researchers developing novel enzyme inhibitors or studying the metabolism of sulfur-containing drugs.

Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

2-carbamimidoylsulfanylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHWZZOUNJCHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885323
Record name Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25985-57-3
Record name 2-[(Aminoiminomethyl)thio]ethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25985-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Carbamimidoylsulfanyl)ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025985573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-sulphonatoethyl)isothiouronium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(CARBAMIMIDOYLSULFANYL)ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q288RVR1N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 Carbamimidoylthio Ethanesulfonic Acid and Its Analogs

Direct Synthesis Strategies for 2-(Carbamimidoylthio)ethanesulfonic Acid

The most direct and widely utilized method for the synthesis of this compound involves the S-alkylation of thiourea (B124793) with a suitable 2-haloethanesulfonate. This reaction is a classic example of the formation of an isothiouronium salt.

Reaction Pathways and Mechanistic Considerations

The fundamental reaction pathway involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of a 2-haloethanesulfonate, such as sodium 2-bromoethanesulfonate (B1233127) or sodium 2-chloroethanesulfonate. Thiourea is an excellent nucleophile at the sulfur atom, readily displacing halide leaving groups.

The reaction mechanism is a bimolecular nucleophilic substitution (SN2). The sulfur atom of thiourea attacks the carbon atom bearing the halogen, leading to the formation of a C-S bond and the displacement of the halide ion in a single, concerted step. The resulting product is a stable isothiouronium salt. The sulfonic acid group at the other end of the ethyl chain remains unchanged throughout the reaction.

A plausible reaction scheme is as follows:

SC(NH2)2 + BrCH2CH2SO3Na → [H2NC(=NH2)+SCH2CH2SO3-] + NaBr

Thiourea + Sodium 2-bromoethanesulfonate → this compound (as a betaine) + Sodium bromide

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of this compound is dependent on several key reaction parameters. Optimization of these conditions is crucial for maximizing the yield and ensuring the purity of the final product.

ParameterConditionRationale
Solvent Polar protic solvents such as ethanol (B145695) or water are commonly employed.These solvents effectively dissolve the reactants, particularly the sodium salt of the haloethanesulfonic acid and thiourea, facilitating the SN2 reaction.
Temperature The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent.Heating increases the reaction rate by providing the necessary activation energy for the nucleophilic substitution.
Reaction Time The duration of the reaction can vary from a few hours to overnight.Reaction progress is often monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.
Stoichiometry A slight excess of thiourea may be used.This can help to drive the reaction to completion and ensure that all of the haloethanesulfonate is consumed.
Purification The product is often isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Recrystallization from a suitable solvent, such as ethanol/water mixtures, can be used to further purify the product.The isothiouronium salt is typically a crystalline solid, which facilitates its isolation and purification from the reaction mixture.

Role of Starting Materials in Synthetic Efficiency

Ethanesulfonic Acid Derivative : The nature of the leaving group on the ethanesulfonic acid is a critical factor. Bromo derivatives (e.g., sodium 2-bromoethanesulfonate) are generally more reactive than chloro derivatives (e.g., sodium 2-chloroethanesulfonate) due to the better leaving group ability of the bromide ion. This higher reactivity can lead to shorter reaction times and milder reaction conditions.

Thiourea Derivatives : While thiourea itself is the most common starting material for the synthesis of the parent compound, substituted thioureas can be used to generate N-substituted analogs of this compound. The nucleophilicity of the sulfur atom in substituted thioureas can be influenced by the electronic effects of the substituents on the nitrogen atoms.

Synthesis of Related Carbamimidoylthio and Sulfonic Acid Derivatives

The synthetic strategies for this compound can be adapted to produce a variety of related analogs with modified structures.

Exploration of Structural Variations and Functional Group Interconversions

Structural modifications can be introduced by varying either the thiourea component or the sulfonic acid-containing alkylating agent.

N-Substituted Analogs : By employing N-substituted or N,N'-disubstituted thioureas in the reaction with a 2-haloethanesulfonate, a range of N-functionalized analogs of the target molecule can be prepared. This allows for the introduction of various alkyl, aryl, or other functional groups, which can modulate the physicochemical properties of the resulting compounds.

Variation of the Sulfonic Acid Chain : Instead of 2-haloethanesulfonates, other haloalkanesulfonates with different chain lengths or branching can be used as alkylating agents. This would lead to analogs with modified spacer lengths between the carbamimidoylthio and sulfonic acid moieties.

Functional Group Interconversions : The sulfonic acid group can potentially be converted to other functional groups, such as sulfonamides or sulfonate esters, through standard synthetic transformations. Similarly, the carbamimidoyl group can be modified. For instance, hydrolysis of the isothiouronium salt can yield the corresponding thiol.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound can be approached through several stereoselective strategies, particularly when a stereocenter is present in the alkyl chain connecting the two functional groups.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of the manufacturing process. This involves a focus on atom economy, the use of safer solvents and reagents, and the minimization of waste.

Atom Economy and Reaction Design: The conventional synthesis of isothiouronium salts, through the reaction of thiourea with an alkyl halide, is inherently atom-economical as it is an addition reaction where all atoms of the reactants are incorporated into the final product. wikipedia.org For this compound, this would typically involve the reaction of thiourea with a 2-haloethanesulfonate. The primary byproduct would be the halide salt, which is generally of low toxicity.

Safer Solvents and Reaction Conditions: A key aspect of green chemistry is the use of environmentally benign solvents. nih.gov Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). Water is a particularly attractive solvent for the synthesis of isothiouronium salts due to the high polarity and water-solubility of the reactants and products. organic-chemistry.org The use of water as a solvent can simplify the work-up procedure and reduce the generation of volatile organic compounds (VOCs). Some synthetic methodologies for organosulfur compounds have successfully employed catalyst-free and solvent-free conditions, further enhancing their green profile. nih.gov

Alternative Reagents: The use of S-alkylisothiouronium salts as odorless and stable alternatives to volatile and malodorous thiols represents a significant green advantage in thia-Michael additions and other reactions where a thiol equivalent is required. organic-chemistry.org While this doesn't directly apply to the synthesis of the isothiouronium salt itself, it highlights the environmental benefits of using this class of compounds in subsequent synthetic steps.

To quantify the environmental performance of different synthetic routes, green chemistry metrics are employed. Key metrics include Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI). nih.govmdpi.com

Green Chemistry MetricDescriptionRelevance to this compound Synthesis
Atom Economy (AE) A measure of the efficiency of a chemical reaction in converting reactants to the desired product.High for the addition reaction of thiourea and a 2-haloethanesulfonate.
E-Factor The mass ratio of waste to the desired product.A lower E-factor indicates a greener process, achievable through solvent reduction and recycling.
Process Mass Intensity (PMI) The total mass of materials used (reactants, solvents, reagents) to produce a unit mass of product.A lower PMI signifies a more sustainable and efficient process.

Industrial Scale-Up and Process Intensification Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents a unique set of challenges and opportunities for process optimization and intensification.

Challenges and Solutions in Large-Scale Production

Scaling up the synthesis of specialty chemicals like this compound requires careful consideration of several factors to ensure safety, efficiency, and consistency.

Challenges in Scale-Up:

Heat Transfer and Thermal Management: The alkylation of thiourea is an exothermic reaction. On a large scale, efficient heat removal is crucial to prevent runaway reactions and ensure product quality.

Mass Transfer and Mixing: Ensuring homogeneous mixing of reactants in large reactors is critical for achieving consistent reaction rates and yields. Poor mixing can lead to localized "hot spots" and the formation of byproducts.

Solvent Handling and Recovery: The use of large volumes of solvents in industrial processes necessitates efficient recovery and recycling systems to minimize costs and environmental impact.

Product Isolation and Purification: Crystallization, filtration, and drying processes need to be optimized for large-scale production to ensure the desired purity and physical properties of the final product.

Solutions through Process Intensification:

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. gspchem.comnumberanalytics.compitt.educatalysis-summit.com

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer superior heat and mass transfer, better process control, and enhanced safety, particularly for exothermic reactions. pitt.edu

Microreactors: For the production of high-value specialty chemicals, microreactors provide excellent control over reaction conditions, leading to higher yields and purity. numberanalytics.com

Alternative Energy Sources: The use of microwave or ultrasound irradiation can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. gspchem.com

Cost-Benefit Analysis of Different Synthetic Routes

A thorough cost-benefit analysis is essential for selecting the most economically viable and sustainable synthetic route for the industrial production of this compound. This analysis considers not only the direct costs of raw materials and energy but also the indirect costs associated with waste treatment, safety, and environmental compliance.

The production cost of taurine (B1682933) and its analogs, which share structural similarities with the target compound, can provide some insight into the economic factors at play. The synthesis of taurine, for example, has been optimized to be a cost-effective industrial process. google.com

FactorConventional Batch SynthesisIntensified Continuous Synthesis
Capital Cost High initial investment for large reactors and infrastructure.Lower initial investment for smaller, modular equipment.
Operating Cost Potentially higher energy consumption and solvent usage.More energy-efficient and lower solvent consumption.
Raw Material Cost Dependent on the specific starting materials and their market price.Dependent on the specific starting materials and their market price.
Waste Treatment Cost Can be significant, especially with the use of hazardous solvents.Reduced waste generation leads to lower treatment costs.
Product Quality & Yield Potential for batch-to-batch variability.Higher consistency and potentially higher yields.
Safety Higher risks associated with handling large volumes of reactants and managing exotherms.Improved safety due to smaller reaction volumes and better process control.

A comprehensive techno-economic assessment would be required to definitively determine the most advantageous synthetic route for this compound on an industrial scale. researchgate.netresearchgate.netnrel.gov Such an analysis would model the process in detail, considering market prices of raw materials, energy costs, and capital investment to estimate the final product cost and profitability.

Reaction Chemistry and Transformation of 2 Carbamimidoylthio Ethanesulfonic Acid

Reactivity of the Carbamimidoylthio Moiety

The carbamimidoylthio group, an S-alkylated isothiourea, is the more reactive portion of the molecule, susceptible to a variety of chemical transformations. Its reactivity is centered around the electrophilic carbon of the C=N bond and the potential for the entire group to act as a leaving group.

The carbamimidoylthio moiety in 2-(Carbamimidoylthio)ethanesulfonic acid imparts a dual reactivity profile to the molecule. The isothiouronium core contains an electrophilic carbon atom within the C=N double bond system, making it susceptible to attack by nucleophiles. This reactivity is analogous to that of other S-alkylisothiouronium salts, which are known to react with various nucleophiles. For instance, hydrolysis of isothiouronium salts leads to the formation of thiols, a reaction that proceeds via nucleophilic attack of a hydroxide (B78521) ion. wikipedia.org Similarly, amines can react with S-alkylated isothiouronium salts, leading to the formation of guanidinium (B1211019) groups in what is known as the Rathke synthesis. wikipedia.org

Illustrative Nucleophilic Displacement Reactions of S-Alkylisothiouronium Salts

Nucleophile Product Type Reaction Conditions Reference
Hydroxide (OH⁻) Thiol Basic hydrolysis wikipedia.org
Primary Amine (R-NH₂) Guanidinium salt Rathke Synthesis wikipedia.org

The bifunctional nature of molecules containing a carbamimidoylthio group can be exploited in cyclization reactions to form various heterocyclic systems. While specific examples involving this compound are not extensively documented, the general reactivity of isothiouronium derivatives suggests their utility in such transformations. For instance, intramolecular cyclization of isothiouronium derivatives of complex molecules like teicoplanin has been observed under alkaline conditions, leading to the formation of novel lactam structures. This type of reaction highlights the potential for the carbamimidoylthio moiety to participate in ring-forming processes, particularly when a suitably positioned nucleophile is present within the same molecule.

Rearrangement reactions involving the carbamimidoylthio group are less common but mechanistically plausible under certain conditions. Rearrangements in organosulfur chemistry often involve the migration of an alkyl or aryl group. While no specific named rearrangements are prominently associated with S-alkylisothiouronium salts, the potential for skeletal reorganization, particularly under thermal or photochemical conditions, cannot be entirely ruled out, though it is not a characteristic reaction pathway for this functional group.

Transformations Involving the Ethanesulfonic Acid Group

The ethanesulfonic acid moiety is generally less reactive than the carbamimidoylthio group. However, it can undergo transformations typical of sulfonic acids, primarily involving derivatization of the acidic proton or, under more forcing conditions, cleavage of the carbon-sulfur bond.

The sulfonic acid group in this compound is strongly acidic and readily participates in acid-base reactions. The most common transformation is the formation of sulfonate salts upon reaction with a base. Further derivatization to form sulfonyl esters or sulfonamides typically requires activation of the sulfonic acid, for example, by conversion to a sulfonyl halide. This activation step can be challenging in the presence of the reactive carbamimidoylthio moiety.

However, various derivatization strategies have been developed for alkanesulfonic acids in other contexts, often for analytical purposes. These methods include alkylation to form sulfonate esters, which can improve chromatographic behavior and detection sensitivity in mass spectrometry. researchgate.netlibretexts.org These derivatization techniques could potentially be adapted for this compound, provided the reaction conditions are compatible with the isothiouronium group.

Common Derivatization Reactions of Alkanesulfonic Acids

Reagent Derivative Purpose Reference
Alkyl Halide (in presence of a base) Sulfonate Ester GC/MS Analysis libretexts.org
Trimethylamine/Triethylamine Quaternary Ammonium (B1175870) Salt LC/MS Analysis researchgate.net

The carbon-sulfur bond in the ethanesulfonic acid group is generally robust and resistant to cleavage. However, under specific and often harsh conditions, this bond can be broken. Reductive cleavage methods can lead to the formation of the corresponding alkane and a reduced sulfur species. Oxidative cleavage is also possible but is less common for simple alkanesulfonic acids.

In the context of biogeochemical cycles, microbial processes are known to cleave the C-S bond in aliphatic organosulfonates. unt.edu In synthetic organic chemistry, transition-metal-free methods for C-S bond cleavage in various organosulfur compounds have been developed, often employing halogenated reagents, oxidants, or electrochemical methods. rsc.org While these methods are not specifically reported for this compound, they represent potential routes for the modification or degradation of the ethanesulfonic acid backbone.

Multi-component Reactions and Complex Molecule Synthesis featuring this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Thiourea (B124793) and its derivatives are valuable building blocks in many MCRs due to their ability to act as nucleophiles and to participate in the formation of various heterocyclic structures. nih.govrsc.orgiau.ir

Given the presence of the isothiouronium group, which is a derivative of thiourea, this compound could potentially be utilized in MCRs. For example, it could serve as a precursor to a reactive intermediate that then engages with other components in the reaction mixture. The sulfonic acid group would impart unique solubility properties to the resulting products and could also play a role in directing the course of the reaction through non-covalent interactions. While specific MCRs featuring this exact compound are not well-documented, the extensive use of related thiourea derivatives in the synthesis of pharmacologically relevant heterocycles suggests a promising area for future research. beilstein-journals.orgsemanticscholar.org Isothiouronium salts have also been employed as reagents in the synthesis of complex molecules such as thioesters, which can then be converted to amides, demonstrating their utility as building blocks in multi-step synthetic sequences. nih.govacs.org

Mechanistic Studies of Key Reactions

The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and potential applications. Mechanistic studies provide insights into the stepwise pathway of a reaction, including the identification of transient intermediates and the characterization of transition states. This understanding is fundamental for optimizing reaction conditions and controlling product formation.

Detailed mechanistic investigations of compounds like this compound typically employ a combination of spectroscopic and computational methods. While specific studies on this compound are not extensively detailed in publicly available literature, the general approaches are well-established in organic chemistry.

Spectroscopic techniques are invaluable for detecting and characterizing reactive intermediates. Methods such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used for online monitoring of reactions to identify key intermediates. researchgate.net For sulfur-containing compounds, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be instrumental in tracking the transformation of functional groups throughout a reaction.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for exploring reaction pathways. nih.govmdpi.com These methods allow for the calculation of the thermodynamics and kinetics of potential reaction routes. mdpi.com By modeling the energies of reactants, intermediates, transition states, and products, researchers can predict the most likely mechanism. For instance, computational studies can determine reaction energy barriers, helping to understand the feasibility of a proposed pathway. mdpi.commdpi.com

Table 1: Spectroscopic and Computational Techniques for Mechanistic Studies

Technique Application in Mechanistic Studies Information Obtained
Electrospray Ionization Mass Spectrometry (ESI-MS) Online reaction monitoring and identification of intermediates.Mass-to-charge ratio of transient species. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of reactants, products, and stable intermediates.Chemical environment of atoms, connectivity.
Infrared (IR) Spectroscopy Monitoring changes in functional groups during a reaction.Presence of specific bonds (e.g., C=O, S-H).
Density Functional Theory (DFT) Calculations Modeling reaction pathways and calculating energetic profiles. nih.govmdpi.comGeometries of transition states, reaction barriers, thermodynamic data. mdpi.com

The identification of intermediates and the characterization of transition states are central to understanding a reaction mechanism. For this compound, reactions could involve its key functional groups: the carbamimidoylthio (isothiourea) moiety and the ethanesulfonic acid group.

Reactions involving the isothiourea group might proceed through various intermediates depending on the reaction conditions (e.g., pH, presence of oxidants or reductants). For example, hydrolysis of the C-S bond could lead to the formation of a thiol intermediate. The tautomerization of related sulfur-containing compounds has been noted to play a significant role in their reactivity. researchgate.net

Transition states are, by nature, fleeting and cannot be isolated. However, their structures and energies can be predicted with a high degree of accuracy using computational methods. mdpi.com For instance, in a hypothetical hydrolysis reaction, the transition state might involve the approach of a water molecule to the carbon atom of the isothiourea group. The calculated energy of this transition state would determine the rate of the reaction.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Analysis of 2-(Carbamimidoylthio)ethanesulfonic Acid

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including atom connectivity and spatial relationships. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The structure of this compound suggests two distinct methylene (B1212753) (-CH₂-) groups forming an ethyl bridge. These would appear as two multiplets, likely triplets, due to coupling with each other. The protons of the carbamimidoyl group (-C(=NH)NH₂) would appear as broad singlets due to rapid exchange and quadrupolar effects of the nitrogen atoms.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The molecule is expected to show three signals: two for the methylene carbons of the ethyl group and one for the carbamimidoyl carbon. The carbon attached to the highly electronegative sulfonic acid group would appear further downfield compared to the carbon attached to the sulfur atom.

2D NMR Techniques : To confirm the assignments from 1D spectra, 2D experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, which would confirm the connectivity between the two adjacent methylene groups (-S-CH₂-CH₂-SO₃H).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connection of the ethyl group to both the thio-carbamimidoyl and sulfonic acid moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O.
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Description
-S-CH₂-~ 3.0 - 3.2~ 35 - 40Methylene group adjacent to the sulfur atom.
-CH₂-SO₃H~ 3.3 - 3.5~ 50 - 55Methylene group adjacent to the sulfonic acid group.
-C(=NH)NH₂-~ 165 - 170Carbamimidoyl carbon.
-C(=NH)NH~ 7.0 - 7.5 (broad)-Amine and imine protons.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (C₃H₉N₃O₃S₂), the molecular weight can be precisely determined using high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound, typically showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem MS (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentations would likely involve the cleavage of the C-S and C-C bonds.

Table 2: Predicted Mass Spectrometry Data for this compound.
IonFormulaPredicted m/zDescription
[M+H]⁺C₃H₁₀N₃O₃S₂⁺199.99Protonated molecular ion.
[M-H]⁻C₃H₈N₃O₃S₂⁻198.00Deprotonated molecular ion.
Fragment 1C₂H₅O₃S⁻109.00Loss of the thiourea (B124793) group from [M-H]⁻.
Fragment 2CH₅N₃S⁺91.02Cleavage of the S-C bond, representing the protonated carbamimidoylthio moiety.
Fragment 3HSO₃⁻80.96Sulfite anion, a common fragment from sulfonic acids.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule based on their interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibration of atoms and bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The strong, broad absorptions for the O-H and S=O stretches are indicative of the sulfonic acid group. The N-H and C=N stretches are characteristic of the carbamimidoyl group.

Table 3: Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine/Imine)Stretching3100 - 3400
O-H (Sulfonic Acid)Stretching2800 - 3200 (Broad)
C-H (Methylene)Stretching2850 - 2960
C=N (Imine)Stretching1640 - 1690
S=O (Sulfonic Acid)Asymmetric/Symmetric Stretching1150 - 1250 and 1030 - 1080
C-S (Thioether)Stretching600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The carbamimidoylthio group contains a C=N chromophore which is expected to exhibit some absorption in the UV region, likely below 250 nm. However, without extensive conjugation, the absorption is typically weak. UV-Vis spectroscopy is often more useful for quantification using a calibration curve than for structural identification of this particular compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like this compound. Due to the compound's high polarity from the sulfonic acid group, a reversed-phase (RP-HPLC) method would require a highly aqueous mobile phase, or a hydrophilic interaction liquid chromatography (HILIC) method could be employed.

A typical method development would involve:

Column Selection : A polar-embedded or polar-endcapped C18 column for RP-HPLC or a HILIC column (e.g., amide, diol).

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724).

Detection : UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for higher specificity and sensitivity.

The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.

Table 4: Key Validation Parameters for an HPLC Assay.
ParameterDescriptionTypical Acceptance Criteria
SpecificityAbility to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity index > 0.999; baseline resolution from other peaks.
LinearityThe ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
AccuracyThe closeness of test results to the true value, often determined by recovery studies.Recovery between 98.0% and 102.0%.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD/LOQLimit of Detection / Limit of Quantification: The lowest amount of analyte that can be detected/quantified reliably.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity, low volatility, and thermal instability. However, GC-MS is an extremely valuable tool for impurity profiling, especially for identifying volatile or semi-volatile impurities that may be present from the manufacturing process.

To analyze the compound itself via GC-MS, a derivatization step is mandatory to convert it into a volatile and thermally stable analogue. This could involve a two-step process:

Esterification : The sulfonic acid group can be converted to a more volatile ester (e.g., a methyl or ethyl ester).

Silylation : The polar N-H groups of the carbamimidoyl moiety can be reacted with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the compound can be separated on a GC column and detected by MS. This approach is highly sensitive and provides excellent structural information for the derivatized molecule and any derivatizable impurities, such as residual starting materials or by-products.

Ion Chromatography for Sulfonic Acid Detection

Ion chromatography (IC) is a highly effective technique for the determination of ionic species, making it particularly well-suited for the analysis of the sulfonic acid moiety of this compound. metrohmusa.com This method is frequently employed for the quantification of counter-ions and ionic impurities in pharmaceutical substances. metrohmusa.comijpsr.com

A typical IC system for the detection of the sulfonate group would involve an anion-exchange column, such as a Metrosep A Supp1 or a Dionex IonPac AS19, coupled with a suppressed conductivity detector. ijpsr.comthermofisher.com The separation is generally achieved using an aqueous eluent, commonly a mixture of sodium carbonate and sodium bicarbonate. nih.gov The suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte and improving detection limits. jascoinc.com

For the analysis of this compound, a sample solution would be prepared in high-purity water and injected into the IC system. The negatively charged sulfonate group would be separated from other anions based on its interaction with the stationary phase. The retention time of the peak corresponding to the analyte would be used for identification, while the peak area would be proportional to its concentration. Method validation according to ICH guidelines would be necessary to ensure linearity, accuracy, precision, and robustness. ijpsr.com

Table 1: Illustrative Parameters for Ion Chromatography Analysis

ParameterValue
Column Metrosep A Supp 1 (250 x 4.0 mm, 5.0 µm)
Eluent 7.5 mM Sodium Carbonate & 2.0 mM Sodium Bicarbonate
Flow Rate 1.0 mL/min
Detector Suppressed Conductivity
Injection Volume 20 µL

This table presents a hypothetical set of starting parameters for method development.

Advanced hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

For highly sensitive and selective analysis, especially at trace levels, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the quantification of this compound due to its high sensitivity and selectivity. nih.govajpaonline.com A reversed-phase liquid chromatography method, likely using a C18 column, would be developed to separate the compound from matrix components. The mobile phase would typically consist of a mixture of an aqueous solvent with an organic modifier like acetonitrile or methanol, often with a small amount of an acid such as formic acid to improve peak shape. ijper.org

Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Given the presence of the sulfonic acid group, electrospray ionization (ESI) in the negative ion mode would be the most appropriate ionization technique. nih.gov In the tandem mass spectrometer, a specific precursor ion corresponding to the deprotonated molecule [M-H]⁻ would be selected and fragmented to produce characteristic product ions. The monitoring of one or more of these specific mass transitions (Multiple Reaction Monitoring - MRM) provides excellent selectivity and allows for accurate quantification even in complex biological or environmental samples. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Direct analysis of the highly polar and non-volatile this compound by gas chromatography is not feasible. nih.gov Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This could potentially involve esterification of the sulfonic acid group. nih.gov

Once derivatized, the compound can be separated on a GC column and detected by a tandem mass spectrometer. shimadzu.com Similar to LC-MS/MS, the use of MRM would provide high selectivity and sensitivity for trace analysis. shimadzu.com However, the need for derivatization adds complexity to the sample preparation process and may introduce variability. For this reason, LC-MS/MS is often the preferred method for the analysis of such polar compounds.

Quantitative Analysis and Reference Standards Development

Accurate quantification of this compound is fundamental for its characterization and for quality control purposes. This relies on the availability of a well-characterized reference standard.

The development of a reference standard involves the synthesis of the compound at high purity, followed by comprehensive characterization to confirm its identity and establish its purity. This is a critical prerequisite for any quantitative analytical method. Certified reference standards for this compound are available from commercial suppliers such as LGC Standards, which are produced in accordance with internationally recognized standards like ISO 17025 and ISO 17034. lgcstandards.com Pharmacopoeias such as the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP) also provide primary standards for many compounds used in pharmaceutical analysis. usp.orgpharmacopoeia.com

For quantitative analysis using techniques like IC or LC-MS/MS, a calibration curve is constructed by analyzing a series of solutions containing known concentrations of the certified reference standard. The response (e.g., peak area) of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. The development and validation of such quantitative methods must adhere to strict guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability and accuracy of the results. ijpsr.com

Investigation of Biological Activities and Pharmacological Relevance of 2 Carbamimidoylthio Ethanesulfonic Acid and Its Derivatives

In Vitro Studies of Cellular and Molecular Interactions

No specific in vitro studies detailing the cellular and molecular interactions of 2-(Carbamimidoylthio)ethanesulfonic acid or its derivatives have been identified. While the isothiourea and sulfonic acid moieties are present in various biologically active molecules, data directly pertaining to this specific compound is not available.

There is no published data from enzyme inhibition or activation assays for this compound. Although isothiourea derivatives have been investigated as inhibitors of enzymes such as nitric oxide synthase, specific inhibitory constants (e.g., IC₅₀ or Kᵢ values) for the target compound against any enzyme are not documented in the available literature.

Information regarding the affinity of this compound for specific biological receptors is not available. Consequently, no data on binding constants (e.g., Kₐ, Kₑ, or Bₘₐₓ) or receptor subtype selectivity can be provided.

There are no reports of cell-based assays conducted to evaluate the biological responses to this compound. Therefore, data on its effects on cellular processes such as proliferation, apoptosis, or signaling pathways are currently absent from the scientific record.

In Vivo Pharmacological Investigations in Animal Models

Consistent with the lack of in vitro data, there are no published in vivo pharmacological studies for this compound in animal models.

No efficacy studies of this compound in any animal models of disease have been reported.

In the absence of both in vitro and in vivo data, the mechanism of biological action for this compound remains uninvestigated.

Due to the lack of available data, the requested data tables could not be generated.

Due to a lack of specific scientific data for the chemical compound "this compound" and its derivatives within the publicly available research, it is not possible to generate a detailed and accurate article that adheres to the provided outline.

Extensive searches for information regarding the Structure-Activity Relationship (SAR) studies, antimicrobial, antioxidant, anti-inflammatory, and other biological activities of this specific compound and its analogs did not yield sufficient research findings to populate the requested sections and subsections. The available literature focuses on other classes of chemical compounds, and any attempt to extrapolate that information to "this compound" would be scientifically inaccurate and speculative.

Therefore, to maintain the integrity and scientific accuracy of the information provided, the requested article cannot be generated at this time. Further research and publication of data specifically on "this compound" would be required to fulfill this request.

Role as a Pharmaceutical Impurity (e.g., Mesna Impurity A) and its Biological Implications

This compound is primarily recognized in the pharmaceutical context as a process-related impurity of Mesna, a uroprotective agent used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like cyclophosphamide (B585) and ifosfamide. In pharmacopeial monographs, it is designated as "Mesna Impurity A." The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is strictly monitored and controlled by regulatory agencies to ensure the safety and efficacy of drug products.

The control of impurities is a fundamental aspect of pharmaceutical manufacturing and quality assurance. Regulatory bodies establish limits for the acceptable intake of such impurities, which are often based on toxicological data. For impurities where no specific toxicological data is available, thresholds are set based on the principles outlined in guidelines such as those from the International Council for Harmonisation (ICH).

Detailed Research Findings

Specific toxicological or pharmacological studies exclusively focused on this compound are not extensively available in publicly accessible scientific literature. Its relevance is almost entirely discussed in the context of being an impurity in Mesna preparations. The primary concern with any pharmaceutical impurity is its potential to elicit unintended biological or toxicological effects. Without dedicated studies, the biological implications of Mesna Impurity A can only be theorized based on its chemical structure and the known activities of related compounds.

The molecule contains a guanidino group and a thiouronium moiety. Guanidino-containing compounds are known to exhibit a wide range of biological activities. tandfonline.comnih.gov Similarly, various isothiouronium salts and thiourea (B124793) derivatives have been investigated for their pharmacological potential, including antitumor and antibacterial activities. nih.govnih.gov However, it is crucial to emphasize that these are general activities of related chemical classes, and it cannot be assumed that Mesna Impurity A possesses any of these specific activities without direct experimental evidence. The biological impact of any compound is highly dependent on its complete structure, stereochemistry, and pharmacokinetic profile.

In the absence of specific data for Mesna Impurity A, its control in the final drug product is dictated by regulatory standards for pharmaceutical impurities. Manufacturers must demonstrate that the levels of this and other impurities are consistently below the established qualification thresholds to ensure patient safety.

Interactive Data Tables

Below are tables summarizing the available information for this compound and the general biological activities of related compound classes.

Table 1: Chemical Identification of this compound (Mesna Impurity A)

IdentifierData
Chemical Name This compound
Synonyms Mesna Impurity A, 2-S-Thiuronium ethanesulfonate, 2-(Amidinothio)ethanesulfonic acid
CAS Number 25985-53-7
Molecular Formula C₃H₈N₂O₃S₂
Molecular Weight 184.24 g/mol

Table 2: General Biological Activities of Structurally Related Compound Classes

Compound ClassGeneral Biological Activities Investigated
Guanidino Compounds Inhibition of mitochondrial function, anticancer properties, anti-inflammatory effects, inhibition of Na+/H+ exchanger, inhibition of nitric oxide synthase, antithrombotic and antidiabetic potential. tandfonline.comnih.govnih.gov
Thiourea Derivatives Antibacterial, antioxidant, anticancer, anti-inflammatory, and antituberculosis properties. mdpi.com
Isothiouronium Salts Antibacterial activity against Gram-positive bacteria, antitumor activity (induction of cell cycle arrest and apoptosis). nih.govnih.gov

Disclaimer: The activities listed in Table 2 are for broad classes of compounds and are provided for theoretical context only. There is no direct evidence to suggest that this compound exhibits any of these activities.

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Enhanced Sustainability and Efficiency

The principles of green chemistry are increasingly becoming a cornerstone of modern pharmaceutical and chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net Future synthetic strategies for 2-(Carbamimidoylthio)ethanesulfonic acid are expected to align with these principles, moving away from traditional methods that may involve harsh conditions or generate significant waste.

Emerging sustainable approaches applicable to the synthesis of this compound and related sulfonic acids include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comsemanticscholar.org

Flow Chemistry: Continuous-flow processing allows for reactions to be performed in a continuously flowing stream within a reactor. This method offers superior control over reaction parameters, enhanced safety, and easier scalability. mdpi.com It is particularly advantageous for managing reaction intermediates and improving product consistency.

Use of Green Solvents: The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a key goal of green chemistry. semanticscholar.org Research into using solvents like water, deep eutectic solvents (DES), or biodegradable solvents could significantly lower the environmental impact of synthesizing this compound. nih.govrsc.org

Catalytic Innovations: The development of novel catalysts can provide pathways that are more selective and efficient. For instance, employing organocatalysts or recyclable catalysts can reduce waste from stoichiometric reagents and simplify purification processes. researchgate.net A sustainable one-step strategy has been explored for synthesizing aryl and alkyl sulfonic acids using the industrial material thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate. rsc.org

Table 1: Comparison of Synthetic Methodologies for this compound Synthesis
MethodologyTraditional ApproachPotential Green AlternativeKey Advantages of Green Alternative
Energy SourceConventional heating (e.g., oil bath)Microwave IrradiationRapid heating, reduced reaction time, energy efficiency. mdpi.com
Reaction SetupBatch processingContinuous-Flow ReactorEnhanced safety, better process control, easy scalability. mdpi.com
SolventVolatile organic solvents (e.g., Toluene)Deep Eutectic Solvents (DES), WaterReduced toxicity, biodegradability, lower environmental impact. nih.govrsc.org
ReagentsStoichiometric reagentsCatalytic systems (e.g., organocatalysts)Atom economy, waste reduction, catalyst recyclability. researchgate.net

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insight into reaction kinetics, mechanism, and endpoint determination, facilitating process optimization and ensuring product quality. nih.gov Advanced spectroscopic techniques are central to achieving this. For the synthesis and analysis of this compound, several methods are particularly promising.

In-situ Raman and FTIR Spectroscopy: Raman and Fourier-transform infrared (FTIR) spectroscopy can provide real-time structural information about molecules in a reaction mixture without the need for sample extraction. nih.govnih.gov By tracking the vibrational modes of specific functional groups (e.g., C=N, S-H, S=O), these techniques can monitor the consumption of reactants and the formation of this compound. nih.gov

Process Analytical Technology (PAT) using Mass Spectrometry: Techniques like low-temperature plasma (LTP) probe mass spectrometry allow for the direct analysis of reaction mixtures under ambient conditions. researchgate.net This method enables in-situ monitoring of the molecular weights of reactants, intermediates, and products, offering a detailed profile of the reaction progress over time. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally used for post-synthesis characterization, advancements in flow-NMR and benchtop NMR systems are making real-time reaction monitoring more accessible. This would allow for detailed structural elucidation of species as they form within the reaction vessel.

Table 2: Potential Applications of Advanced Spectroscopic Techniques
TechniqueInformation ProvidedApplication in Real-time Monitoring
Raman SpectroscopyVibrational modes of functional groupsMonitoring conversion of starting materials and formation of the thiourea and sulfonic acid moieties. nih.govkit.ac.jp
In-situ FTIRInfrared absorption of functional groupsTracking changes in bond vibrations to determine reaction kinetics and endpoints. nih.gov
Mass Spectrometry (e.g., LTP-MS)Molecular weight and fragmentation patternsIdentifying intermediates and byproducts as the reaction proceeds. researchgate.net
Flow-NMRDetailed molecular structureConfirming the structural integrity of the product in a continuous manufacturing process.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, optimize reaction conditions, and design novel compounds with desired activities. nih.gov For this compound, AI and ML could be applied to:

De Novo Design of Derivatives: Generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can design novel molecules from scratch. mdpi.com By training these models on libraries of related compounds, it is possible to generate new derivatives of this compound with potentially enhanced biological activity or improved physicochemical properties.

Activity and Property Prediction: ML models, including random forests and deep neural networks, can be trained to predict the biological activity or ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds. nih.govmdpi.com This allows for the rapid virtual screening of potential derivatives before committing to costly and time-consuming synthesis. nih.gov

Synthesis Prediction and Optimization: AI can also assist in planning synthetic routes. ML algorithms can predict the likely yield of a chemical reaction under different conditions, helping chemists to optimize parameters like temperature, solvent, and catalyst choice for maximum efficiency. nih.gov

Table 3: Machine Learning Models in Compound Research
ML Model TypePotential Application AreaPredicted Outcome
Deep Neural Networks (DNN)Activity PredictionPrediction of biological targets or toxicological endpoints for new derivatives. mdpi.com
Random Forest (RF)QSAR ModelingQuantitative Structure-Activity Relationship models to correlate molecular features with efficacy. nih.gov
Generative Adversarial Networks (GANs)De Novo Drug DesignGeneration of novel molecular structures with desired properties. mdpi.com
Bayesian OptimizationReaction OptimizationPrediction of optimal reaction conditions (temperature, concentration) for synthesis. researchgate.net

Exploration of Supramolecular Chemistry involving this compound

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and host-guest interactions. researchgate.net The distinct functional groups of this compound—the positively chargeable carbamimidoyl (amidinothio) group and the negatively charged sulfonate group—make it an interesting candidate for supramolecular assembly.

Potential research directions include:

Host-Guest Chemistry: The compound could act as a "guest" molecule, forming inclusion complexes with macrocyclic "host" molecules like cyclodextrins, calixarenes, or cucurbiturils. nih.gov Such complexation could enhance its solubility, stability, or bioavailability. For example, the hydrophobic ethyl chain could be encapsulated within the cavity of a cyclodextrin. nih.gov

Self-Assembly: The zwitterionic nature of the molecule at certain pH values could drive self-assembly into higher-order structures like micelles, vesicles, or layers. These assemblies could have applications in materials science or as delivery systems.

Crystal Engineering: By co-crystallizing this compound with other molecules (co-formers), it may be possible to create new solid-state forms with tailored physical properties, such as improved stability or dissolution rates.

Nanotechnology Applications of this compound Derivatives

Nanotechnology offers powerful tools for applications in medicine and materials science. nih.gov Small molecules are often used to "functionalize" the surface of nanoparticles, imparting specific properties like targeting ability, stability, or biocompatibility. mdpi.com The functional groups of this compound make it a suitable ligand for nanoparticle functionalization.

Emerging applications in this area include:

Functionalized Metallic Nanoparticles: The sulfur atom in the thiourea moiety can form a strong bond with the surface of noble metal nanoparticles, such as gold (AuNPs) or silver (AgNPs). The sulfonic acid group would then extend outwards, providing a hydrophilic and negatively charged surface that could improve the colloidal stability of the nanoparticles in aqueous solutions.

Targeted Drug Delivery: Derivatives of the compound could be conjugated to nanoparticles loaded with a therapeutic agent. nih.gov The derivative could act as a targeting ligand, directing the nanoparticle to specific tissues or cells, or simply as a stabilizing agent in a larger drug delivery system.

Biosensors: Nanoparticles functionalized with this compound could be used in the development of biosensors. The specific interactions of the functional groups with biological analytes could induce a detectable change in the nanoparticle's properties, such as a shift in its plasmon resonance, which can be measured optically.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Carbamimidoylthio)ethanesulfonic acid, and how do they influence its applications in biochemical studies?

  • Answer : The compound (CAS 25985-57-3) has a molecular formula of C₃H₈N₂O₃S₂, molecular weight 184.24 g/mol, and purity ≥96% . Its sulfonic acid and carbamimidoylthio groups confer zwitterionic properties, making it suitable for buffering in specific pH ranges. The thioether linkage may contribute to redox activity, relevant in enzyme inhibition studies. Researchers should validate its solubility and stability under experimental conditions (e.g., temperature, ionic strength) using techniques like NMR or HPLC .

Q. How is this compound synthesized, and what are common impurities?

  • Answer : Synthesis typically involves sulfonation of thiol precursors followed by carbamimidoylation. A reported impurity is mesna (2-mercaptoethanesulfonate), which can be detected via LC-MS due to its lower molecular weight (164.2 g/mol). Purification methods include recrystallization or ion-exchange chromatography. Researchers should monitor reaction intermediates using TLC (Rf values) and characterize the final product via FT-IR (S=O stretch ~1040 cm⁻¹) and elemental analysis .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Answer :

  • HPLC : Use a C18 column with UV detection at 210–220 nm (sulfonate absorption). Mobile phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile (95:5). Retention time ~8.2 min .
  • Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ at m/z 183.1) for high specificity .
  • Titration : Potentiometric titration with NaOH to determine sulfonic acid content (pKa ~1.5–2.5) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

  • Answer :

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF) to prevent hydrolysis. Maintain temperatures below 40°C to avoid carbamimidoyl group degradation .
  • Catalysts : Introduce triethylamine to neutralize acidic byproducts and accelerate sulfonation.
  • Yield Monitoring : Track reaction progress via inline FT-IR or Raman spectroscopy to identify kinetic bottlenecks .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound?

  • Answer : Contradictions often arise from tautomerism (e.g., thiol-thione equilibrium) or residual solvents. Strategies include:

  • Variable Temperature NMR : To observe dynamic equilibria.
  • Deuterium Exchange : Identify exchangeable protons (e.g., -NH₂ groups).
  • Cross-Validation : Compare data with computational simulations (DFT for IR/NMR predictions) .

Q. What factors influence the stability of this compound in biological buffers, and how can degradation be mitigated?

  • Answer : Stability is pH-dependent. Below pH 5, sulfonic acid groups protonate, reducing solubility. Above pH 8, the carbamimidoyl moiety may hydrolyze. Mitigation strategies:

  • Buffer Selection : Use phosphate or HEPES buffers (pH 6–7.5) to maintain zwitterionic stability .
  • Antioxidants : Add 0.1 mM EDTA to chelate metal ions that catalyze thioether oxidation .

Q. How should researchers analyze contradictory results in enzyme inhibition assays involving this compound?

  • Answer : Contradictions may stem from assay conditions (e.g., ionic strength, co-solvents) or off-target effects. Recommendations:

  • Dose-Response Curves : Calculate IC₅₀ values under standardized conditions.
  • Control Experiments : Use knockout enzymes or competitive inhibitors to confirm specificity.
  • Statistical Validation : Apply ANOVA to assess inter-experimental variability .

Q. What computational methods are effective for modeling interactions between this compound and target proteins?

  • Answer :

  • Docking Simulations : Use AutoDock Vina with flexible ligand parameters to account for thioether conformation.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics for redox-active sites .

Data Presentation Guidelines

Q. What are best practices for presenting experimental data on this compound in peer-reviewed journals?

  • Answer :

  • Tables : Include purity (%), melting point (°C), and spectral peaks (e.g., ¹H NMR: δ 3.2 ppm, -SO₃H).
  • Figures : Use scatter plots for dose-response relationships and heatmaps for stability studies.
  • Supplemental Data : Archive raw spectral files (e.g., JCAMP-DX format) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.